molecular formula C14H10N4OS B2814780 N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235056-62-8

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2814780
CAS No.: 1235056-62-8
M. Wt: 282.32
InChI Key: NVIMFIZUJPNKJZ-UHFFFAOYSA-N
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Description

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with a phenyl group and a pyrazinyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-aminopyrazine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

N-phenyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(17-10-4-2-1-3-5-10)12-9-20-14(18-12)11-8-15-6-7-16-11/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIMFIZUJPNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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